N'-(cyclohexylmethyl)-N,N,N'-trimethylethane-1,2-diamine
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Overview
Description
N’-(cyclohexylmethyl)-N,N,N’-trimethylethane-1,2-diamine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an ethane-1,2-diamine backbone, with three methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclohexylmethyl)-N,N,N’-trimethylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the alkylation of ethane-1,2-diamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’-(cyclohexylmethyl)-N,N,N’-trimethylethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclohexylmethyl)-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N’-(cyclohexylmethyl)-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-(cyclohexylmethyl)-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its cyclohexylmethyl group may enhance its binding affinity to hydrophobic pockets in target proteins, while the trimethylamine moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar cyclohexyl group but lacking the ethane-1,2-diamine backbone.
N,N-Dimethylcyclohexylamine: Similar structure but with two methyl groups instead of three.
N-Cyclohexyl-N-methylamine: Contains a cyclohexyl and a methyl group attached to the nitrogen atom.
Uniqueness
N’-(cyclohexylmethyl)-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of a cyclohexylmethyl group and a trimethylated ethane-1,2-diamine backbone. This structural arrangement imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(cyclohexylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-13(2)9-10-14(3)11-12-7-5-4-6-8-12/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDCTVPEOSSSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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